molecular formula C17H24N6OS B6437741 4-(6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine CAS No. 2549023-77-8

4-(6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine

Cat. No.: B6437741
CAS No.: 2549023-77-8
M. Wt: 360.5 g/mol
InChI Key: GDHYOJKYOHUWKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrimidine core substituted at position 4 with a morpholine ring and at position 6 with a piperazine moiety bearing a (2-methyl-1,3-thiazol-4-yl)methyl group. The thiazole ring introduces unique electronic and steric properties, distinguishing it from analogs with alternative heterocycles or substituents .

Properties

IUPAC Name

4-[6-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6OS/c1-14-20-15(12-25-14)11-21-2-4-22(5-3-21)16-10-17(19-13-18-16)23-6-8-24-9-7-23/h10,12-13H,2-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDHYOJKYOHUWKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CN2CCN(CC2)C3=CC(=NC=N3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Analogues

GDC-0941 (Pictilisib)
  • Structure: Thieno[3,2-d]pyrimidine core with morpholine (position 4) and a piperazine-methylsulfonyl group (position 6) .
  • Key Differences: Replaces pyrimidine with thienopyrimidine and substitutes thiazole with methylsulfonyl.
  • Activity : Potent PI3K inhibitor (IC₅₀ = 3 nM for PI3Kα) with Phase II clinical trials for solid tumors .
  • Molecular Weight : 514.6 g/mol (vs. ~500–600 g/mol for the target compound).
Compound 77 (Antimalarial Agent)
  • Structure : Pyrimidine core with morpholine (position 4) and a 4-methylpiperazine-pyridine substituent (position 6) .
  • Key Differences : Incorporates pyridine and piperidine instead of thiazole.
  • Activity : Fast-acting antimalarial (EC₅₀ < 100 nM against Plasmodium falciparum).
CAS 1146955-37-4
  • Structure: Thieno[3,2-d]pyrimidine core with morpholine and a piperazine-methylsulfonyl group, plus a tetrahydro-2H-pyran-protected indazole .
  • Key Differences: Thienopyrimidine core and indazole substituent enhance solubility.
  • Molecular Weight : 597.8 g/mol.
CAS 885675-66-1
  • Structure: Chloro-substituted thieno[3,2-d]pyrimidine with morpholine and piperazine-methylsulfonyl .
  • Key Differences : Chlorine atom at position 2 may influence reactivity and binding.
  • Molecular Weight : 431.97 g/mol.

Structural Comparison Table

Compound Core Structure Position 4 Position 6 Substituent Target/Activity Molecular Weight (g/mol)
Target Compound Pyrimidine Morpholine Piperazine-(2-methylthiazole)methyl N/A (Inferred kinase) ~500–550*
GDC-0941 (Pictilisib) Thieno[3,2-d]pyrimidine Morpholine Piperazine-methylsulfonyl PI3Kα (IC₅₀ = 3 nM) 514.6
Compound 77 Pyrimidine Morpholine 4-Methylpiperazine-pyridine Antimalarial ~450–500*
CAS 1146955-37-4 Thieno[3,2-d]pyrimidine Morpholine Piperazine-methylsulfonyl + indazole Kinase inhibitor (PI3K) 597.8

*Estimated based on structural analogs.

Key Findings from Comparative Analysis

Core Modifications: Pyrimidine vs. thienopyrimidine cores influence electron distribution and binding to hydrophobic kinase pockets. Thienopyrimidines (e.g., GDC-0941) often exhibit enhanced potency due to increased planar rigidity . The target compound’s pyrimidine core may offer synthetic versatility but reduced affinity compared to fused heterocycles.

Morpholine: A conserved feature across analogs, critical for ATP-binding pocket interactions in kinases .

Therapeutic Implications :

  • Thiazole-containing compounds (e.g., target compound) may exhibit unique selectivity profiles due to steric and electronic interactions with off-target residues.
  • Methylsulfonyl-substituted analogs (e.g., GDC-0941) demonstrate clinical efficacy in oncology, suggesting the target compound’s thiazole group could be optimized for similar pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.